molecular formula C6H8N2OS B3272800 N-(2-Methylthiazol-4-yl)acetamide CAS No. 57372-19-7

N-(2-Methylthiazol-4-yl)acetamide

Cat. No.: B3272800
CAS No.: 57372-19-7
M. Wt: 156.21 g/mol
InChI Key: IWCLQURVXJIOMW-UHFFFAOYSA-N
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Description

Significance of Thiazole (B1198619) Derivatives in Medicinal Chemistry Research

Thiazole derivatives are a cornerstone of medicinal chemistry, demonstrating a remarkable breadth of biological activities. tandfonline.comresearchgate.net The thiazole ring is a key structural motif in a number of clinically important drugs, including the antiretroviral agent Ritonavir and the antimicrobial Sulfathiazole. tandfonline.com The significance of this heterocyclic system lies in its ability to interact with a wide range of biological targets, leading to a diverse array of pharmacological effects.

Researchers have successfully synthesized thiazole derivatives with demonstrated efficacy as antimicrobial, antifungal, anticancer, anti-inflammatory, and antimalarial agents. researchgate.netnih.gov This versatility stems from the thiazole ring's ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with the active sites of enzymes and receptors. The ongoing exploration of thiazole chemistry continues to yield novel compounds with potent and selective biological activities, underscoring the enduring importance of this chemical class in the quest for new medicines. researchgate.net

Overview of Acetamide-Thiazole Conjugates in Biological Investigations

The conjugation of an acetamide (B32628) group to a thiazole nucleus creates a class of compounds known as acetamide-thiazole conjugates. This molecular combination has proven to be a fruitful area of investigation in biological research. The acetamide moiety can act as a key hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the molecule.

Studies have shown that acetamide-thiazole conjugates exhibit a range of biological activities. For instance, various derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating cytotoxicity against various tumor cell lines. nih.govtandfonline.com The specific arrangement of the acetamide and thiazole components, as well as the nature and position of other substituents, plays a crucial role in determining the biological activity profile of these conjugates.

Scope and Research Focus on N-(2-Methylthiazol-4-yl)acetamide and its Derivatives

Current research on this compound is primarily centered on its use as a foundational scaffold for the synthesis of more complex derivatives. While information on the biological activity of the parent compound itself is limited in publicly available research, its phenyl-substituted analogue, N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, has been the subject of significant investigation.

The primary focus of this research has been the synthesis of a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives and the evaluation of their potential as anticancer agents. tandfonline.comnih.gov In these studies, various heterocyclic moieties, such as (benz)azoles, are attached to the core scaffold, and the resulting compounds are screened for their cytotoxic effects against different cancer cell lines. tandfonline.com The findings from these investigations provide valuable insights into the structure-activity relationships of this class of compounds and highlight the potential of the this compound scaffold in the development of new oncological therapeutics.

Detailed Research Findings

A notable study in the field involved the synthesis of a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives where the acetamide nitrogen was further substituted with various (benz)azole-containing side chains. tandfonline.com The synthesis of the core structure, 4-(2-Methyl-4-thiazolyl)acetanilide (referred to as compound 3 in the study), was achieved by reacting 2-bromo-1-(4-acetamidophenyl)ethanone with thioacetamide (B46855). tandfonline.com This core structure was then modified to generate a library of derivatives that were subsequently evaluated for their anticancer activity against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines. tandfonline.comnih.gov

The results of the in vitro cytotoxicity screening revealed that several of the synthesized derivatives exhibited significant anticancer activity. nih.gov The potency of the compounds was found to be dependent on the nature of the heterocyclic substituent attached to the acetamide moiety.

Anticancer Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives

CompoundSubstituent on AcetamideA549 IC₅₀ (µM)C6 IC₅₀ (µM)
6b1-Methylimidazole-2-yl10.325.45
6c1,3,4-Thiadiazole-2-yl6.844.12
6d5-Methyl-1,3,4-thiadiazole-2-yl12.547.33
6eBenzimidazole-2-yl3.121.87
6f5-Chlorobenzimidazole-2-yl1.540.98
6g5-Methylbenzimidazole-2-yl2.081.15
6h5-Nitro-1H-benzimidazole-2-yl15.219.87
6iBenzoxazole-2-yl8.766.21
6j5-Chlorobenzoxazole-2-yl4.322.11

Data sourced from a study by Yurttaş et al. tandfonline.comnih.gov The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methyl-1,3-thiazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-4(9)7-6-3-10-5(2)8-6/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCLQURVXJIOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N 2 Methylthiazol 4 Yl Acetamide Scaffolds

Established Synthetic Pathways for the Core N-(2-Methylthiazol-4-yl)acetamide Structure

The construction of the this compound core primarily involves two key transformations: the formation of the thiazole (B1198619) ring and the introduction of the acetamide (B32628) group.

Hantzsch Thiazole Synthesis and Related Cyclization Approaches

The Hantzsch thiazole synthesis is a cornerstone method for constructing the thiazole ring of this compound and its derivatives. tandfonline.combepls.com This reaction typically involves the condensation of an α-haloketone with a thioamide. bepls.comorgsyn.org For the synthesis of the core structure, this would involve reacting a suitable α-halocarbonyl compound with thioacetamide (B46855). tandfonline.com

A common route to a key intermediate, 4-(2-methyl-4-thiazolyl)acetanilide, involves the reaction of 2-chloro-1-(4-aminophenyl)ethanone with thioacetamide in ethanol. tandfonline.com This reaction, when stirred at room temperature for 48 hours, yields the desired product. tandfonline.com An alternative and more efficient method utilizes microwave irradiation, significantly reducing the reaction time to 6 minutes and increasing the yield to 87%. tandfonline.com

The general applicability of the Hantzsch synthesis allows for the preparation of various substituted thiazoles by using different α-haloketones and thioamides. orgsyn.org

Amide Bond Formation Strategies for Acetamide Linkage

The acetamide linkage in this compound is typically formed through the acylation of a 2-aminothiazole (B372263) derivative with an acetylating agent. nih.govresearchgate.net A common method involves the reaction of 2-aminothiazole with acetyl chloride in a suitable solvent like dry acetone. nih.govresearchgate.net

In a multi-step synthesis, an acetamide group can be introduced at different stages. For instance, 4-(2-methyl-4-thiazolyl)aniline can be acetylated with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to form an N-chloroacetylated intermediate. tandfonline.com This intermediate can then be further modified.

The choice of coupling agents and reaction conditions is critical for efficient amide bond formation, especially when dealing with complex substrates. nsf.gov Modern methods often employ coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with additives such as hydroxybenzotriazole (B1436442) (HOBt) to facilitate the reaction between a carboxylic acid and an amine. Greener and more sustainable approaches for amide bond formation are also being explored, including the use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and water, as well as enzymatic and catalytic methods. nsf.govunimi.it

Strategies for Substituent Introduction and Scaffold Diversification

The therapeutic potential of this compound can be enhanced by introducing various substituents and diversifying the core scaffold. This allows for the fine-tuning of its physicochemical properties and biological activity.

Modifications on the Thiazole Ring System

The thiazole ring itself offers several positions for modification. The methyl group at the 2-position and the hydrogen at the 5-position are common sites for derivatization.

For instance, the acetyl group of a thiazole ring can undergo a Claisen-Schmidt condensation reaction with various substituted benzaldehydes to form chalcone (B49325) derivatives. nih.gov This introduces a new carbon-carbon double bond and extends the conjugation of the system. nih.gov

Another strategy involves the synthesis of 2-mercapto-4-methylthiazole derivatives, which can be achieved by reacting 3-chloroacetylacetone with ammonia (B1221849) and carbon disulfide. nih.gov The resulting mercapto group can then be further functionalized.

The positioning of substituents on the thiazole ring significantly influences the molecule's steric and electronic properties. For example, a methyl group at the 4-position creates a specific three-dimensional environment that can affect its interaction with biological targets.

Derivatization of the Acetamide Moiety

The acetamide moiety provides a versatile handle for introducing a wide range of functional groups. One common approach is to start with a chloroacetylated intermediate, such as 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide. tandfonline.com This reactive intermediate can then be reacted with various nucleophiles, such as mercapto-(benz)azole derivatives, in the presence of a base like potassium carbonate to yield a diverse library of compounds. tandfonline.com

This strategy has been successfully employed to synthesize a series of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moieties. tandfonline.comnih.gov The reaction involves refluxing the chloroacetylated intermediate with the appropriate mercapto-(benz)azole in acetone. tandfonline.com

Furthermore, the acetamide nitrogen can be part of a larger heterocyclic system, or the acetyl group can be replaced with other acyl groups to explore different structure-activity relationships.

Functionalization of Peripheral Aromatic or Heterocyclic Rings (e.g., (Benz)azole, Piperazine (B1678402), Pyridine (B92270), Indazole)

In many derivatives of this compound, the core scaffold is attached to other aromatic or heterocyclic rings. These peripheral rings offer additional sites for functionalization, allowing for extensive diversification of the molecule.

For example, a series of thiazole-(benz)azole derivatives have been synthesized where various substituted (benz)azoles, such as benzimidazole (B57391), benzothiazole, and benzoxazole (B165842), are linked to the acetamide moiety. tandfonline.comnih.gov These modifications have been shown to significantly impact the biological activity of the compounds. tandfonline.com

Similarly, piperazine and pyridine moieties can be incorporated into the structure. researchgate.net For instance, N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives have been synthesized, demonstrating the feasibility of introducing these heterocyclic systems. researchgate.net The introduction of a pyridine ring has also been explored in the synthesis of novel thiazole derivatives. researchgate.net

The following table summarizes some of the key synthetic intermediates and final compounds discussed:

Compound NameRole in SynthesisReference
This compoundCore Scaffold nih.govinnospk.com
4-(2-Methyl-4-thiazolyl)acetanilideIntermediate tandfonline.com
4-(2-Methyl-4-thiazolyl)anilineIntermediate tandfonline.com
2-Chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideIntermediate tandfonline.com
2-[(Thiazolin-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideFinal Product tandfonline.com
2-[(Benzoxazol-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideFinal Product tandfonline.com
N-(4-(2-Phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamideFinal Product researchgate.net
N-(Thiazol-2-yl)acetamideRelated Compound nih.govresearchgate.net
N-(4-(Aminomethyl)thiazol-2-yl)acetamideRelated Compound bldpharm.com
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamideRelated Compound

This structured approach to synthesis and derivatization allows for the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new compounds with desired properties.

Novel Synthetic Routes for this compound Derivatives

The development of novel synthetic methodologies for creating derivatives of the this compound scaffold is driven by the need for efficient, versatile, and often more environmentally benign chemical processes. Modern approaches frequently utilize multicomponent reactions and advanced catalytic systems to generate molecular diversity from simple starting materials.

One prominent strategy involves Multicomponent Reactions (MCRs) , which are one-pot processes where three or more reactants combine to form a single product, incorporating the majority of the atoms from the starting materials. iau.ir This approach is highly valued for its economic and environmental advantages, as it reduces the number of synthetic steps and minimizes waste from complex isolation procedures. iau.ir

A notable example is the chemoenzymatic one-pot MCR for thiazole derivative synthesis, which can achieve yields up to 94% under mild conditions. nih.gov In this method, an enzyme, such as trypsin from porcine pancreas (PPT), catalyzes the reaction, demonstrating a broad tolerance for various substrate amines. nih.gov The process typically involves the reaction of components like secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. nih.gov While the classical Hantzsch synthesis remains a fundamental method for creating the thiazole ring, it can suffer from harsh conditions and low yields, prompting the development of these newer, more efficient MCRs. iau.irnih.gov Another green chemistry approach utilizes 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a recyclable solvent to mediate the MCR synthesis of pyrazole-linked thiazoles at room temperature without the need for metal catalysts. acs.org

The Ugi reaction is a particularly powerful MCR used to generate libraries of complex molecules. nih.govresearchgate.net This one-pot reaction combines a carbonyl compound, an amine, a carboxylic acid (or thioacid), and an isocyanide to rapidly produce diverse derivatives. nih.govresearchgate.net Researchers have successfully applied the Ugi reaction to synthesize series of 4-methyl-1,2,3-thiadiazole (B96444) derivatives, demonstrating its utility in creating novel compounds by combining various bioactive substructures. nih.govresearchgate.net By using isonitriles with an acetal (B89532) group, the endothiopeptides produced from the Ugi reaction can be directly converted into thiazoles. researchgate.net

Palladium-catalyzed cross-coupling reactions represent another frontier in the synthesis of N-(thiazol-yl)acetamide derivatives. These methods allow for the precise formation of carbon-carbon and carbon-nitrogen bonds. For instance, Pd-catalyzed N-arylation is used to couple 2-aminothiazole derivatives with a variety of aryl bromides and triflates. nih.gov This technique offers a broad substrate scope and functions effectively with reasonable catalyst loading. nih.gov A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides was synthesized using a Suzuki cross-coupling methodology in the presence of a Pd(0) catalyst with various aryl boronic acids, achieving good yields. nih.gov

Derivatization of the core scaffold is also achieved through multi-step sequences that build upon a pre-formed thiazole ring. A common pathway involves the bromination of 4'-acetaminoacetophenone, followed by cyclization with thioacetamide to afford 4-(2-methyl-4-thiazolyl)acetanilide via the Hantzsch reaction. tandfonline.com This intermediate can then be further modified. For example, a chloroacetyl group can be introduced, creating a reactive electrophile for subsequent substitution reactions. nih.gov This N-acylated thiazole can then react with various nucleophiles, such as mercapto-(benz)azole derivatives, to yield novel compounds. tandfonline.comresearchgate.net

The table below summarizes various novel synthetic approaches for producing thiazole derivatives, which are precursors or analogues to the this compound scaffold.

Synthetic Method Key Reagents/Catalysts Description Typical Products Reference
Chemoenzymatic MCR Trypsin from porcine pancreas (PPT), secondary amines, benzoyl isothiocyanateA one-pot, enzyme-catalyzed multicomponent reaction for synthesizing thiazole derivatives under mild conditions with high yields.Substituted thiazoles nih.gov
HFIP-Mediated MCR 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), aryl glyoxal, aryl thioamideA green, room temperature multicomponent reaction in a recyclable solvent without a metal catalyst.Pyrazole-linked thiazoles acs.org
Ugi Reaction Isocyanide, amine, carbonyl compound, thioacidA one-pot four-component reaction that can be used to generate endothiopeptides, which are then cyclized to form the thiazole ring.Endothiopeptides, Thiazoles researchgate.net
Palladium-Catalyzed N-Arylation Pd(0) catalyst, aryl bromides/triflates, 2-aminothiazolesA cross-coupling reaction to form a C-N bond between the thiazole amine and an aryl group.N-aryl-2-aminothiazoles nih.gov
Suzuki Cross-Coupling Pd(0) catalyst, aryl boronic acids, 2-amino-6-bromobenzothiazoleA cross-coupling reaction to form a C-C bond between the thiazole ring and an aryl group.N-(6-arylbenzo[d]thiazol-2-yl)acetamides nih.gov
Sequential Derivatization 2-chloro-N-(thiazol-2-yl)acetamide, mercapto-derivativesNucleophilic substitution on a pre-formed chloroacetamide-thiazole scaffold to add diverse functional groups.2-(substituted thio)-N-(thiazol-2-yl)acetamide derivatives researchgate.net

The following table details specific examples of derivatives synthesized through these modern routes.

Starting Scaffold Reactant(s) Yield Product Class Reference
2-Chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamideVarious mercapto derivativesNot specified2-(substituted thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide researchgate.net
N-[4-(2-bromoacetyl)phenyl]acetamideThioacetamideNot specified4-(2-methyl-4-thiazolyl)acetanilide tandfonline.com
2-Amino-6-bromobenzothiazole (acetylated)Phenyl boronic acid80%N-(6-phenylbenzo[d]thiazol-2-yl)acetamide nih.gov
2-Amino-6-bromobenzothiazole (acetylated)p-Tolyl boronic acid85%N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide nih.gov
2-Amino-6-bromobenzothiazole (acetylated)4-Chlorophenyl boronic acid81%N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide nih.gov

These innovative synthetic strategies provide powerful tools for the efficient and diverse production of this compound derivatives, facilitating the exploration of their chemical space.

Preclinical Pharmacological and Biological Investigations of N 2 Methylthiazol 4 Yl Acetamide Derivatives

Antineoplastic and Antiproliferative Activity Studies (In Vitro and Non-Human In Vivo Models)

Derivatives of N-(2-Methylthiazol-4-yl)acetamide have demonstrated notable antineoplastic and antiproliferative effects in a variety of preclinical models. These studies are crucial for identifying promising lead compounds for further development.

Evaluation Against Diverse Cancer Cell Lines (e.g., A549, C6, HL-60, HeLa, MDA-MB231)

The cytotoxic potential of this compound derivatives has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. For instance, a series of novel thiazole-(benz)azole derivatives were evaluated for their anticancer effects against A549 (human lung carcinoma) and C6 (rat glioma) tumor cell lines. nih.gov Among these, compounds bearing 5-chloro and 5-methylbenzimidazole (B147155) moieties, demonstrated significant anticancer activity. nih.gov

In another study, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives were tested against HeLa (cervical cancer), A549, and U87 (glioblastoma) cell lines. The results indicated that HeLa and U87 cells were more sensitive to these compounds, while A549 cells were more resistant. sid.ir One derivative, compound 8a with an ortho-chlorine substitution on the phenyl ring, was particularly active against HeLa cells.

Furthermore, novel bis-thiazole derivatives have been screened for their cytotoxic activities against five cancer cell lines, including two breast cancer lines (MCF-7 and MDA-MB-231), two ovarian cancer lines (A2780 and KF-28), and the HeLa cervical cancer cell line. frontiersin.org Additionally, certain 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have shown potential against MDA-MB-231 and HepG2 cell lines. mdpi.com A series of 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives also exhibited antiproliferative effects in K-562, A549, and PC-3 human tumor cell lines. capes.gov.br

Cell Viability and Growth Inhibition Assays (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a cornerstone of in vitro anticancer drug screening. scielo.brmdpi.comnih.gov This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. scielo.brmdpi.com The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells provides a quantifiable measure of cell viability. scielo.brmdpi.comnih.gov

In the evaluation of this compound derivatives, the MTT assay has been instrumental. For example, it was used to determine the cytotoxic effects of thiazole-(benz)azole derivatives on A549 and C6 cell lines. nih.gov Similarly, the cytotoxicity of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives against HeLa, A549, and U87 cells was quantified using the MTT assay. The assay was also employed to screen novel bis-thiazole derivatives against a panel of five cancer cell lines. frontiersin.org

The results from these MTT assays are often expressed as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population. For instance, one derivative, compound 8a, showed an IC50 of 1.3 ± 0.14 µM against HeLa cells. Another study found that a 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivative was a potential inhibitor against MDA-MB-231 with an IC50 of 1.4 μM. mdpi.com

Compound/Derivative ClassCell Line(s)AssayKey FindingsReference(s)
Thiazole-(benz)azole derivativesA549, C6MTTCompounds with 5-chloro and 5-methylbenzimidazole groups showed significant anticancer activity. nih.gov
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivativesHeLa, A549, U87MTTHeLa and U87 cells were more sensitive; compound 8a was most active against HeLa (IC50 = 1.3 µM).
Bis-thiazole derivativesMCF-7, MDA-MB-231, A2780, KF-28, HeLaMTTExhibited remarkable cytotoxic activities. frontiersin.org
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide derivative (5l)MDA-MB-231, HepG2MTTPotent inhibitor against MDA-MB-231 (IC50 = 1.4 µM). mdpi.com
2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives (18, 19, 25)K-562, A549, PC-3MTTExhibited anticancer activity with IC50 values of 5.96 µM (PC-3), 7.90 µM (A549), and 7.71 µM (K-562). capes.gov.br

Apoptosis Induction and Caspase Activation Mechanisms

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and homeostasis, and its deregulation is a hallmark of cancer. capes.gov.br Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Several studies have investigated the ability of this compound derivatives to trigger this cell death pathway.

One of the key mechanisms of apoptosis involves the activation of a family of cysteine proteases called caspases. nih.gov Caspase-3 is a critical executioner caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis. nih.govnih.gov

Investigations into thiazole-(benz)azole derivatives revealed their potential to direct tumor cells toward the apoptotic pathway, a prerequisite for anticancer action. nih.gov This was supported by the observation of caspase-3 activation in treated cells. nih.gov Similarly, certain N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives were shown to activate caspase-3.

Further studies on other thiazole (B1198619) derivatives have also highlighted the importance of apoptosis. For example, some 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were found to be effective inducers of apoptosis via the activation of caspases-3 and -9 in MCF-7 breast cancer cells. nih.gov In another study, 2-(4H-1,2,4-triazole-3-ylthio)acetamide derivatives were shown to significantly increase caspase-3 activity in a dose-dependent manner and decrease the expression of the anti-apoptotic protein Bcl-2. capes.gov.br Some thiazole-based derivatives were also found to activate caspases 3 and 9, as well as the pro-apoptotic protein Bax, while down-regulating Bcl-2. nih.gov

Inhibition of DNA Synthesis

The uncontrolled proliferation of cancer cells is dependent on their ability to replicate their DNA. Therefore, compounds that can inhibit DNA synthesis are of great interest as potential anticancer agents.

Studies on N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a (benz)azole moiety have shown that these compounds can inhibit DNA synthesis in a time- and dose-dependent manner in both A549 and C6 cell lines. tandfonline.com The inhibitory effect was generally more pronounced in A549 cells compared to the more resistant C6 cells. tandfonline.com

Tubulin Polymerization Inhibition Studies

The microtubule network, which is composed of tubulin polymers, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy for cancer therapy.

Several 2-amino-4-phenylthiazole (B127512) derivatives have been shown to hinder tubulin polymerization, interfere with microtubule assembly, and impair cellular division. nih.gov A series of novel thiazole-based derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound, in particular, was found to be a more effective inhibitor of tubulin polymerization than the reference compound combretastatin (B1194345) A-4. nih.gov Molecular docking studies suggested that this compound binds to the colchicine (B1669291) binding site of tubulin. nih.gov

Enzyme Inhibition Profiling

In addition to their cytotoxic effects, this compound and its derivatives have been investigated for their ability to inhibit specific enzymes that are implicated in cancer progression.

For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized and evaluated for their urease inhibitory activity. researchgate.net All the synthesized compounds were found to be more active than the standard urease inhibitor. researchgate.net Molecular docking studies suggested that these acetamide derivatives bind to the non-metallic active site of the urease enzyme. researchgate.net

In another study, new thiazole carboxamide derivatives were designed and synthesized as inhibitors of cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.gov All the synthesized compounds showed considerable inhibitory activity against both COX enzymes. nih.gov One compound was identified as the most selective for COX-2 over COX-1. nih.gov

Phosphoinositide 3-Kinase (PI3Kγ) and Akt Inhibition

While direct studies on this compound derivatives as inhibitors of Phosphoinositide 3-Kinase (PI3Kγ) and Akt are not extensively documented in the reviewed literature, related research on other thiazole derivatives provides insight into their potential activity in this pathway. A study focused on a series of 5-phenylthiazol-2-amine (B1207395) derivatives, which are structurally related to the subject compound, identified them as novel inhibitors of phosphatidylinositol 4-kinase IIIB (PI4KIIIβ). nih.gov

Mechanistic studies revealed that two of these compounds, 16 and 43, effectively inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. nih.gov This inhibition led to the induction of cancer cell apoptosis, cell cycle arrest in the G2/M phase, and autophagy. nih.gov The findings suggest that these 5-phenylthiazol-2-amine derivatives possess superior safety profiles compared to the commercially available PI3K/Akt axis inhibitor alpelisib (B612111) and demonstrate significant antitumor activity in small cell lung cancer xenograft models. nih.gov This research highlights the potential of the broader thiazole scaffold in developing inhibitors of the PI3K/Akt pathway, suggesting a possible area for future investigation for this compound derivatives. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Derivatives of thiazole acetamide have been synthesized and assessed for their capacity to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the progression of Alzheimer's disease. In one study, a novel series of thiazole acetamides were evaluated, and compound 6d emerged as the most potent inhibitor of AChE. researchgate.net Further investigations into new benzofuranylthiazole derivatives containing an aryl-urea moiety also demonstrated inhibitory activity against both AChE and BuChE. nih.gov

Specifically, compound e25 (1-(4-(5-bromobenzofuran-2-yl)thiazol-2-yl)-3-(2-fluorophenyl)urea) was identified as the most potent AChE inhibitor, while compound e38 (1-(4-iodophenyl)-3-(4-(5-nitrobenzofuran-2-yl)thiazol-2-yl)urea) was the strongest BuChE inhibitor. nih.gov Compound e38 was found to be 8.5 times more potent than the standard drug, galanthamine. nih.gov

Inhibitory Activity of Thiazole Derivatives on AChE and BChE
CompoundTarget EnzymeIC₅₀ (µM)Selectivity Index
6dAChE3.14 ± 0.162.94 (against BChE)
e25AChE3.852.40
e38BChE2.030.37

Cyclooxygenase (COX-1) Enzyme Inhibition

The inhibitory effects of novel 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives on cyclooxygenase (COX) enzymes have been investigated. nih.gov In this study, nine new compounds were synthesized and tested for their ability to inhibit COX-1 and COX-2. nih.gov

Among the synthesized compounds, compound 9 demonstrated the most significant inhibitory effect and was the most selective derivative for the COX-1 isoenzyme. nih.gov Other compounds, such as compounds 2 and 4, also exhibited notable inhibitory activity against COX-1. nih.gov

Inhibition of COX-1 by N-(thiazol-2-yl)acetamide Derivatives
Compound% Inhibition of COX-1
Compound 985.5%
Compound 782.4%
Compound 4~65%
Compound 263%
Compound 160.9%

DNA Gyrase Enzyme Inhibition

Thiazole derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, making them promising candidates for new antibacterial agents. nih.govsigmaaldrich.comsigmaaldrich.com A study focusing on 4,5,6,7-tetrahydrobenzo[d]thiazole-based DNA gyrase inhibitors led to the development of an optimized series of analogs with improved inhibitory activity against DNA gyrase from both Staphylococcus aureus and Escherichia coli, with IC₅₀ values reaching the nanomolar range. nih.govsigmaaldrich.com

Further structural modifications, such as the replacement of the 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole scaffold with a planar benzothiazole-2,6-diamine moiety, resulted in even more potent inhibitors. sigmaaldrich.com For example, derivative 8d displayed an IC₅₀ of 38 nM against E. coli DNA gyrase. sigmaaldrich.com Another study on thiourea (B124793) derivatives tagged with various heterocyclic moieties found that compound 8 had excellent inhibitory activity against E. coli DNA gyrase B.

Inhibitory Activity of Thiazole Derivatives against DNA Gyrase
Compound/Derivative SeriesTarget EnzymeIC₅₀
Optimized 4,5,6,7-tetrahydrobenzo[d]thiazole analogsS. aureus & E. coli DNA gyraseNanomolar range
Derivative 8dE. coli DNA gyrase38 nM
Compound 8 (thiourea derivative)E. coli DNA gyrase B0.33 ± 1.25 µM

Caspase-3 Inhibition

The potential of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives to induce apoptosis, a programmed cell death pathway critical in cancer therapy, has been explored through the analysis of caspase-3 activation. researchgate.net A new class of thiazole-(benz)azole derivatives was synthesized and evaluated for their anticancer effects. researchgate.net

Among these, compounds 6f and 6g, which contain 5-chloro and 5-methylbenzimidazole groups respectively, demonstrated significant anticancer activity. researchgate.net Further investigation revealed that these compounds have the potential to direct tumor cells toward the apoptotic pathway, an essential mechanism for anticancer action. researchgate.net This was confirmed through assays analyzing the activation of caspase-3, a key executioner enzyme in apoptosis. researchgate.net

Apoptotic Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives
CompoundKey Structural FeatureObserved Effect
6f5-chlorobenzimidazole (B1584574)Significant anticancer activity, potential to induce apoptosis via caspase-3 activation
6g5-methylbenzimidazoleSignificant anticancer activity, potential to induce apoptosis via caspase-3 activation

Antimicrobial Activity Assessments (In Vitro and Non-Human In Vivo Models)

Antibacterial Spectrum and Efficacy Studies (e.g., against Staphylococcus aureus, Escherichia coli)

The antibacterial potential of various thiazole derivatives has been a significant area of research, with numerous studies demonstrating their efficacy against a range of bacterial pathogens, including Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

A study on newly synthesized 1,3-thiazole and benzo[d]thiazole derivatives found that compounds 11 and 12 showed notable antibacterial activity at higher concentrations. Another investigation into N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives revealed that compounds d1, d2, and d3 possess promising antimicrobial activity. Furthermore, a series of thiazolin-4-one derivatives were evaluated, and several compounds, including 3a–c, 3e–h, 6b–c, and 9a–c, exhibited better Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus than the reference drug moxifloxacin.

Antibacterial Activity of Thiazole Derivatives
CompoundBacterial StrainMIC (µg/mL)
Compound 12S. aureus125–150
Compound 12E. coli125–150
Compound 11S. aureus150–200
Compound 11E. coli150–200
Compounds 3a-c, 3e-h, 6b-c, 9a-cS. aureusBetter than moxifloxacin

Antifungal Spectrum and Efficacy Studies (e.g., against Candida species)

Derivatives of the thiazole scaffold have been identified as a promising class of compounds for the treatment of fungal infections, particularly those caused by Candida species. A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives demonstrated very strong antifungal effects against clinical isolates of Candida albicans. nih.gov The minimal inhibitory concentration (MIC) for these compounds ranged from 0.008 to 7.81 µg/mL, with minimum fungicidal concentration (MFC) values being 2- to 4-fold higher. nih.gov The activity of these derivatives is reported to be similar to or even higher than the conventional antifungal agent nystatin. nih.govresearchgate.net

The mechanism of action for these thiazole derivatives is thought to involve interference with the fungal cell wall structure and/or the cell membrane. nih.govnih.gov Further supporting their potential, these compounds exhibited low cytotoxicity against erythrocytes and their high lipophilicity was correlated with their potent antifungal activity. nih.govnih.gov Studies confirmed their efficacy against 30 clinical C. albicans isolates from the oral cavity of hospitalized patients, a group particularly vulnerable to such infections. nih.gov These findings underscore the potential of thiazole derivatives containing a cyclopropane (B1198618) system as a promising group of compounds for treating infections caused by C. albicans. nih.govnih.gov

Table 1: Antifungal Efficacy of (2-(cyclopropylmethylidene)hydrazinyl)thiazole Derivatives Against Candida albicans

Parameter Value Range Reference(s)
Minimal Inhibitory Concentration (MIC) 0.008–7.81 µg/mL nih.gov
Minimal Fungicidal Concentration (MFC) 0.015–31.25 µg/mL nih.gov
MIC₅₀ (Inhibits 50% of strains) 0.12–1.95 µg/mL nih.gov

Antituberculosis Activity

The thiazole and thiazolidin-4-one scaffolds are subjects of significant research in the development of new treatments for tuberculosis, a disease exacerbated by the rise of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govnih.gov

One area of investigation involves 2-iminothiazolidin-4-one derivatives. Within a tested series, certain compounds showed noteworthy antitubercular activity against the M. tuberculosis H37Rv strain. nih.gov For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL (12.32 µM). nih.gov Other related derivatives showed moderate activity, with one demonstrating 76% inhibition of the bacteria at a concentration of 12.5 µg/mL. nih.gov The mechanism of action for some thiazolidin-4-one derivatives has been linked to the inhibition of key mycobacterial targets such as InhA, MmpL3, and DNA gyrase. nih.gov

Another class of compounds, (2-aminothiazol-4-yl)methylester derivatives, has also been synthesized and evaluated for antitubercular activity against the M. tuberculosis H37Rv strain, showing interesting antimicrobial profiles. nih.gov These findings highlight the potential of the thiazole scaffold as a valuable platform for developing next-generation antitubercular drugs. nih.gov

Table 2: Antituberculosis Activity of Thiazole Derivatives Against M. tuberculosis H37Rv

Derivative Class Compound Example Activity Reference(s)
2-Iminothiazolidin-4-one Derivative 61 MIC: 6.25 µg/mL nih.gov
2-Iminothiazolidin-4-one Derivative 60 MIC: 12.5 µg/mL nih.gov
2-Arylthiazolidin-4-one Compound 31h MIC: 25 µg/mL nih.gov

Receptor Interaction and Modulation Studies

Orexin (B13118510) Receptor Binding Affinity and Efficacy

The orexin system, consisting of orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a critical regulator of wakefulness. nih.govnih.gov Consequently, orexin receptor antagonists are a therapeutic target for sleep disorders like insomnia. nih.govwikipedia.org Dual orexin receptor antagonists (DORAs), such as suvorexant, lemborexant, and daridorexant, function by inhibiting the wake-promoting pathways rather than inducing sedation through gabaergic mechanisms. nih.gov While the development of orexin antagonists is an active area of pharmaceutical research, a review of available scientific literature did not yield specific studies investigating the binding affinity or efficacy of this compound derivatives at orexin receptors.

Metabotropic Glutamate (B1630785) Receptor Type 5 (mGlu5R) Modulation

The metabotropic glutamate receptor subtype 5 (mGlu5R) is another important target in the central nervous system. Research into new ligands for this receptor has included the synthesis of novel thiazole derivatives. nih.gov In one study, four new thiazole-containing derivatives of the known mGlu5R ligand ABP688 were synthesized and evaluated for their binding affinity. nih.gov

One of the synthesized compounds, (E)-3-((2-(Fluoromethyl)thiazol-4-yl)ethynyl)cyclohex-2-enone O-methyl oxime (FTECMO), demonstrated the highest binding affinity for mGlu5R. nih.gov Although it showed low brain uptake in PET imaging studies in rats, its in vitro properties identify it as an excellent high-affinity ligand for the detection of mGlu5R. nih.gov This highlights the utility of the thiazole scaffold in designing potent ligands for mGlu5R.

Table 3: Binding Affinity of Thiazole Derivative FTECMO at mGluR5

Compound Receptor Binding Affinity (Ki) Reference(s)

Other Investigated Biological Activities (Preclinical)

Anti-inflammatory Effects

Derivatives of this compound have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govgalaxypub.co The COX enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

In one study, the thiazole derivative N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide was found to be a non-selective inhibitor of both COX-1 and COX-2. nih.gov In contrast, a related compound, 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol, was identified as a selective COX-2 inhibitor. nih.gov Other research has focused on thiazole carboxamide derivatives, with some compounds showing preferential inhibition of COX-2 over COX-1. nih.gov The development of selective COX-2 inhibitors is a key goal in anti-inflammatory drug design, as they are expected to have fewer gastrointestinal side effects than non-selective NSAIDs. galaxypub.coarchivepp.com

Table 4: COX Enzyme Inhibition by Thiazole Acetamide Derivatives

Compound Target(s) IC₅₀ Selectivity Reference(s)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide COX-1 / COX-2 Not Specified Non-selective nih.gov
4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol COX-2 11.65 ± 6.20 mM Selective for COX-2 nih.gov

Antiviral Properties

The thiazole nucleus, a core component of this compound, is a recurring motif in the design of novel antiviral agents. mdpi.comnih.gov Researchers have explored the derivatization of this scaffold to develop compounds with activity against a range of DNA and RNA viruses.

In one study, novel (3-benzo[d]thiazole-2-yl)-2-pyridone derivatives were synthesized and evaluated for their in vitro antiviral activity. acs.org These compounds were tested against DNA viruses such as herpes simplex virus type 1 (HSV-1) and adenovirus type 7 (HAdV7), as well as RNA viruses including coxsackievirus B4 (CBV4), hepatitis A virus (HAV) HM175, and hepatitis C virus (HCVcc) genotype 4. acs.org The investigation revealed that several of these thiazole derivatives exhibited significant viral reduction. Specifically, five compounds showed a viral reduction of 50% or more against CBV4. Against HSV-1 and HAV HM175, three compounds demonstrated a reduction of over 50%, while two compounds were active against HCVcc genotype 4 and HAdV7. acs.org

Another area of investigation has been the development of aminothiazole derivatives. A series of novel aminothiazoles were synthesized and screened for their potential against the influenza A/Puerto Rico/8/34 H1N1 strain. mdpi.com Notably, the compound 3-{(4-acetamidophenyl)[4-(4-trifluoromethylphenyl)-1,3-thiazol-2-yl]amino}propanoic acid and its corresponding 4-aminophenyl analog exhibited significant antiviral activity, comparable to the standard drugs oseltamivir (B103847) and amantadine. mdpi.com The compound bearing the 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated particularly noteworthy activity. mdpi.comnih.gov

Furthermore, research into 1,3,4-thiadiazole (B1197879) derivatives, which share structural similarities with the thiazole ring system, has shown promise against plant viruses like the tobacco mosaic virus (TMV). mdpi.com Certain 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives displayed excellent protective activity against TMV in vivo, with some compounds showing efficacy greater than the commercial agent ningnanmycin. mdpi.com

The antiviral potential of thiazole C-nucleosides has also been a subject of study, indicating the broad interest in this heterocyclic system for antiviral drug discovery. acs.org

Table 1: Antiviral Activity of Selected Thiazole Derivatives

VirusCompound TypeKey FindingsReference
Coxsackievirus B4 (CBV4)(3-benzo[d]thiazole-2-yl)-2-pyridones5 compounds showed ≥50% viral reduction. acs.org
Herpes Simplex Virus-1 (HSV-1)(3-benzo[d]thiazole-2-yl)-2-pyridones3 compounds showed >50% viral reduction. acs.org
Hepatitis A Virus (HAV) HM175(3-benzo[d]thiazole-2-yl)-2-pyridones3 compounds showed >50% viral reduction. acs.org
Hepatitis C Virus (HCVcc) Genotype 4(3-benzo[d]thiazole-2-yl)-2-pyridones2 compounds showed >50% viral reduction. acs.org
Adenovirus type 7 (HAdV7)(3-benzo[d]thiazole-2-yl)-2-pyridones2 compounds showed >50% viral reduction. acs.org
Influenza A/Puerto Rico/8/34 H1N1Aminothiazole derivativesActivity comparable to oseltamivir and amantadine. mdpi.com
Tobacco Mosaic Virus (TMV)1,3,4-Thiadiazole derivativesProtective activity superior to ningnanmycin. mdpi.com

Antioxidant Potential

The investigation of thiazole-containing compounds has revealed their potential as antioxidant agents, capable of mitigating oxidative damage caused by reactive oxygen species (ROS). core.ac.ukresearchgate.net Various in vitro assays have been employed to characterize the antioxidant capacity of novel thiazole derivatives.

A series of novel N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N4-(substituted aryl)-1,3-thiazole-2,4-diamine derivatives were synthesized and evaluated for their antioxidant properties. core.ac.ukresearchgate.net The screening revealed that these compounds exhibited moderate to potent radical scavenging activity in assays for nitric oxide and hydrogen peroxide free radicals, as well as in lipid peroxidation inhibitory activity. core.ac.uk The antioxidant effect of these thiazole derivatives was compared to the standard antioxidant, ascorbic acid. core.ac.ukresearchgate.net

In another study, a series of thiosemicarbazones were used to synthesize new thiazole and thiazolidinone derivatives containing phenolic fragments. mdpi.com The antioxidant activities of these products were assessed in vitro by measuring their radical cation scavenging activity using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) method and their ferric reducing capacity. mdpi.com The results indicated that the antioxidant activity of most of these synthesized substances surpassed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. mdpi.com Derivatives incorporating a 2,6-di-tert-butylphenol (B90309) fragment demonstrated the highest activity. mdpi.com

Further research on aminothiazole derivatives has also highlighted their antioxidant capabilities. mdpi.comnih.gov Novel compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cianophenyl substituents on the thiazole ring demonstrated antioxidant activity in DPPH, reducing power, and FRAP assays. nih.gov This suggests that the substitution pattern on the thiazole ring plays a crucial role in the antioxidant potential of these molecules.

The antioxidant activity of thiazolidinone derivatives of 1,3-thiazole has also been investigated using DPPH, FRAP, and TBARS in vitro assays. nih.gov One particular 1,3-thiazole-based compound was found to be superior to other tested thiazolidinone derivatives in its antioxidant capacity. nih.gov

Table 2: In Vitro Antioxidant Activity of Thiazole Derivatives

Assay MethodCompound TypeKey FindingsReference
Nitric Oxide ScavengingN-substituted 1,3-thiazole-2,4-diaminesModerate to potent radical scavenging activity. core.ac.uk
Hydrogen Peroxide ScavengingN-substituted 1,3-thiazole-2,4-diaminesModerate to potent radical scavenging activity. core.ac.uk
Lipid Peroxidation InhibitionN-substituted 1,3-thiazole-2,4-diaminesModerate to potent inhibitory activity. core.ac.uk
ABTS Radical ScavengingThiazole derivatives with phenolic fragmentsActivity exceeded that of 4-methyl-2,6-di-tert-butylphenol. mdpi.com
Ferric Reducing CapacityThiazole derivatives with phenolic fragmentsDemonstrated ferric reducing capacity. mdpi.com
DPPH Radical ScavengingAminothiazole derivativesDemonstrated antioxidant activity. nih.gov
FRAPAminothiazole derivativesDemonstrated antioxidant activity. nih.gov
TBARSThiazolidinone derivatives of 1,3-thiazoleShowed inhibition of lipid peroxidation. nih.gov

Anticonvulsant Activity (Non-human models)

Derivatives containing the thiazole and acetamide structural motifs have been a focus of research for the development of new anticonvulsant agents. Preclinical studies in non-human models have demonstrated the potential of these compounds in controlling seizures.

A study on thiazole-bearing 4-thiazolidinones investigated their anticonvulsant effects in both the pentylenetetrazole (PTZ)-induced seizure model and the maximal electroshock (MES) seizure test in mice. mdpi.com Among the synthesized compounds, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one, 2-[2,4-dioxo-5-(thiazol-2-ylcarbamoylmethyl)-thiazolidin-3-yl]-N-(2-trifluoromethylphenyl)acetamide, and (2,4-dioxo-5-(thiazol-2-ylcarbamoylmethylene)-thiazolidin-3-yl)acetic acid ethyl ester demonstrated excellent anticonvulsant activity in both models. mdpi.com The activity of these compounds was comparable to that of the reference drugs sodium valproate and carbamazepine. mdpi.com For instance, in the MES model, one of the active compounds significantly decreased the number of mice with tonic seizures and reduced the duration of both tonic extension and clonic seizures. mdpi.com

In a separate investigation, a series of thiopyrano[2,3-d]thiazole derivatives were evaluated for their anticonvulsant properties using the subcutaneous pentylenetetrazole (scPTZ) test. researchgate.net Several derivatives were identified as hits, positively affecting the latent period of seizure onset, the number of seizures, and the mortality rate in the animal models. researchgate.net The anticonvulsant effect of one of the most potent compounds was found to be equivalent to that of the reference drug, sodium valproate. researchgate.net

Furthermore, research into N-phenylacetamide derivatives has shown their potential in the MES test. nih.gov A series of 2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamide, which contains an acetamide structure, exhibited significant protection against electroshock-induced seizures in mice. nih.gov While these are triazole derivatives, the findings highlight the contribution of the N-phenylacetamide moiety to anticonvulsant activity.

Table 3: Anticonvulsant Activity of Thiazole and Acetamide Derivatives in Non-Human Models

Seizure ModelCompound TypeAnimal ModelKey FindingsReference
Pentylenetetrazole (PTZ)-induced seizuresThiazole-bearing 4-thiazolidinonesMiceSignificant decrease in seizure severity and duration. mdpi.com
Maximal Electroshock (MES) testThiazole-bearing 4-thiazolidinonesMiceReduced percentage of animals with tonic seizures and duration of convulsions. mdpi.com
Subcutaneous Pentylenetetrazole (scPTZ) testThiopyrano[2,3-d]thiazole derivativesNot SpecifiedPronounced anticonvulsant effect, with one compound's activity equivalent to sodium valproate. researchgate.net
Maximal Electroshock (MES) test2-(1H-1,2,4-triazol-1-yl)-N-(2,6-dimethylphenyl)acetamideMice87.5% protection against seizures at a 100 mg/kg dose. nih.gov

Structure Activity Relationship Sar Analysis of N 2 Methylthiazol 4 Yl Acetamide Derivatives

Impact of Thiazole (B1198619) Ring Substituents on Biological Activity

The thiazole ring is a fundamental pharmacophore in numerous biologically active compounds. nih.gov Alterations to this core structure, particularly at the 2- and 4-positions, have profound effects on the compound's efficacy. For instance, in a series of anticancer N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the 2-methyl group on the thiazole ring is a common feature in active compounds. nih.govtandfonline.com

Research on other thiazole derivatives further highlights the importance of substituents. In one study on thiazole-2-acetamide derivatives designed as tubulin polymerization inhibitors, substituting the hydrogen atom at the four-position of the thiazole's phenyl group with a 4-chloro atom or a methyl group led to a significant decrease in anti-tubulin activity. nih.gov Conversely, SAR studies on other classes of thiazoles have shown that the presence of electron-withdrawing groups like nitro (NO₂) or electron-donating groups like methoxy (B1213986) (OMe) on a benzene (B151609) ring attached to the thiazole moiety can be beneficial for antimicrobial activity. nih.gov The nature and position of these substituents are critical in determining the electronic and steric properties of the molecule, which in turn dictate its binding affinity to biological targets.

Influence of Acetamide (B32628) Linker Modifications on Pharmacological Profile

The acetamide linker plays a crucial role in orienting the key structural components of the molecule for optimal interaction with its biological target. Modifications to this linker can alter the compound's flexibility, polarity, and hydrogen-bonding capacity.

In the development of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives, the acetamide group serves as a scaffold to connect the thiazole-phenyl core to various mercapto-(benz)azole moieties. tandfonline.com The integrity of the amide bond (–NH–C=O) is often essential for activity. For example, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, the entire acetamide structure is a key component of the design, which was based on the hybridization of known cytotoxic agents. The length and substitution on the acetyl part of the linker are critical. Introducing a sulfur atom into the linker, creating a 2-(substituted-sulfanyl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide, was a successful strategy for generating potent anticancer agents. tandfonline.com This modification not only changes the geometry of the linker but also introduces a new potential point of interaction.

Role of Pendant Aromatic and Heterocyclic Moieties in Receptor or Enzyme Interactions

The aromatic and heterocyclic groups attached to the core structure are pivotal for establishing specific interactions with receptors or enzymes, often through hydrogen bonds, hydrophobic interactions, or pi-stacking. The thiazole ring itself is a key heterocyclic moiety whose aromaticity allows it to engage in various electronic interactions. mdpi.com

In a study of anticancer derivatives, various (benz)azole moieties were attached to the N-[4-(2-methylthiazol-4-yl)phenyl]acetamide core via a sulfanyl-acetamide linker. nih.govtandfonline.com The nature of this appended heterocycle had a dramatic effect on cytotoxicity. Derivatives featuring a 5-chlorobenzimidazole (B1584574) or a 5-methylbenzimidazole (B147155) group demonstrated significant anticancer activity. nih.gov This suggests that the electronic properties and substitution pattern of the benzimidazole (B57391) ring are crucial for target engagement. Similarly, attaching a benzoxazole (B165842) or a 5-chlorobenzoxazole (B107618) also yielded active compounds. tandfonline.com These findings underscore the importance of the pendant heterocyclic system in defining the pharmacological profile. In other series, the presence of a naphthalene (B1677914) ring attached to a thiazole was found to enhance anticonvulsant activity, indicating the significant role of this large, hydrophobic moiety. mdpi.com

Elucidation of Key Pharmacophoric Features for Target Engagement

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for biological activity. For N-(2-Methylthiazol-4-yl)acetamide derivatives, a general pharmacophore can be proposed based on SAR findings.

The key features include:

The 2-methylthiazole (B1294427) ring: This group often serves as a crucial anchor or recognition element.

A central phenyl ring: This acts as a rigid scaffold, properly positioning the other functional groups.

The acetamide linker (–NH–CO–CH₂–S–): This linker provides the correct distance and orientation between the thiazole-phenyl core and the pendant heterocycle. The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, while the sulfur atom introduces a unique geometric and electronic feature. tandfonline.com

A terminal aromatic or heterocyclic system (e.g., benzimidazole, benzoxazole): This moiety is critical for specific interactions within the binding pocket of the target protein, with substitutions on this ring modulating activity. nih.govtandfonline.com

The combination of a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the amide C=O), a hydrophobic aromatic region (the phenyl and pendant rings), and the specific heteroatoms of the thiazole and benzazole rings constitutes the essential pharmacophoric map for this class of compounds.

Interactive Data Table: Anticancer Activity of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide Derivatives

The table below summarizes the in vitro anticancer activity of selected derivatives against A549 (human lung adenocarcinoma) and C6 (rat glioma) cell lines, presented as the concentration that inhibits 50% of cell growth (IC₅₀).

Data sourced from literature. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding affinity and mode of action of potential drug candidates with their protein targets.

Derivatives of N-(2-Methylthiazol-4-yl)acetamide have been the subject of numerous molecular docking studies to elucidate their interactions with the active sites of various enzymes implicated in disease.

Tubulin: Several studies have investigated thiazole (B1198619) acetamide (B32628) derivatives as potential tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.gov Molecular docking simulations have shown that these compounds can bind to the colchicine (B1669291) binding site of tubulin. nih.govnih.gov For instance, certain 2,4-disubstituted thiazole derivatives demonstrated superior binding affinities compared to the known inhibitor combretastatin (B1194345) A-4 (CA-4). nih.gov The thiazole ring and its side chains play a crucial role in destabilizing tubulin through various noncovalent interactions, including hydrogen bonds and hydrophobic interactions. nih.govnih.gov The sulfur atom of the thiazole ring can also participate in σ-hole bonding, a type of noncovalent interaction that has gained attention in rational drug design. nih.gov

Cholinesterases: Thiazole acetamide derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govmdpi.com Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of cholinesterases. nih.govmdpi.com These studies help in designing compounds with improved potency and selectivity.

DNA Gyrase: DNA gyrase is a well-established target for antibacterial drugs. bohrium.comresearchgate.net Molecular docking simulations of thiazole derivatives have been performed to predict their binding interactions with DNA gyrase. bohrium.comresearchgate.net These studies have shown that thiazole-containing compounds can exhibit strong binding affinities, often superior to standard drugs, by interacting with key amino acid residues in the enzyme's active site, such as VAL71 and ILE78. bohrium.comresearchgate.net

Caspase-3: While direct molecular docking studies of this compound with caspase-3 are not extensively reported, experimental studies have shown that some thiazole derivatives can induce apoptosis through the activation of caspases, including caspase-3. nih.govnih.gov This suggests that molecular docking could be a valuable tool to investigate the potential interactions between these compounds and the active site of caspase-3 to design more potent apoptosis inducers. nih.gov

Theoretical Calculations and Quantum Chemical Studies (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netnih.gov For this compound and its derivatives, DFT calculations can provide valuable information on various molecular properties such as geometric parameters, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net The analysis of the molecular electrostatic potential (MEP) can identify the regions of the molecule that are prone to electrophilic and nucleophilic attack, which is crucial for understanding intermolecular interactions. researchgate.net Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and the nature of bonding within the molecule. nih.gov While specific DFT studies on this compound are limited, research on related thiazole and acetamide derivatives demonstrates the power of these methods in elucidating structure-activity relationships and guiding the design of new compounds with desired properties. researchgate.netnih.govnih.gov

In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to assess the pharmacokinetic profile of a compound. Various computational models and software are used to predict these properties for this compound and its derivatives. nih.govmdpi.commspsss.org.uarsc.org These predictions help to identify potential liabilities that could lead to poor bioavailability or undesirable metabolic pathways.

ADME ParameterPrediction for Thiazole DerivativesSignificance
Absorption High intestinal absorption predicted for many derivatives. mdpi.comIndicates good potential for oral bioavailability.
Distribution Predicted to have good distribution in the body.Affects the compound's ability to reach its target site.
Metabolism Predicted not to be inhibitors of major CYP450 enzymes like CYP3A4 for some derivatives. mdpi.comReduces the risk of drug-drug interactions.
Excretion Predicted to have acceptable clearance rates.Determines the compound's half-life in the body.

This table is a generalized representation based on findings for various thiazole derivatives.

Prediction of Drug-Likeness and Pharmacokinetic Parameters (Non-human system relevant)

The concept of "drug-likeness" is a qualitative assessment of how "drug-like" a molecule is, based on its physicochemical properties. nih.govmspsss.org.ua Computational tools are widely used to evaluate the drug-likeness of compounds like this compound and its derivatives, often using rules such as Lipinski's Rule of Five. nih.govmspsss.org.ua These rules assess parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Pharmacokinetic parameters are also predicted using various in silico models. These predictions provide an early indication of a compound's potential for success as a drug candidate.

ParameterPredicted Value Range for Thiazole DerivativesGuideline/Rule
Molecular Weight ( g/mol ) Generally < 500Lipinski's Rule
LogP Typically < 5Lipinski's Rule
Hydrogen Bond Donors Generally < 5Lipinski's Rule
Hydrogen Bond Acceptors Generally < 10Lipinski's Rule
Topological Polar Surface Area (TPSA) Varies, often < 140 ŲIndicator of cell permeability

This table presents generalized data for various thiazole derivatives based on common drug-likeness rules.

Analytical and Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of N-(2-Methylthiazol-4-yl)acetamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy:

In ¹H NMR spectroscopy, the chemical shifts (δ) of protons are indicative of their local electronic environment. For this compound, the spectrum typically reveals distinct signals corresponding to the protons of the methyl group on the thiazole (B1198619) ring, the methyl group of the acetamide (B32628) moiety, and the proton on the thiazole ring itself. The integration of these signals confirms the relative number of protons in each environment, and their splitting patterns (multiplicity) provide information about neighboring protons.

¹³C NMR Spectroscopy:

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts of the carbon atoms in the thiazole ring, the methyl groups, and the carbonyl group of the acetamide are all identifiable. For instance, the carbonyl carbon typically appears at a significantly downfield chemical shift. In some studies, the carbon signals of the thiazole moiety have been assigned at approximately δ 100.8 (C5), 148.7 (C4), and 169.3 (C2). asianpubs.org

Table 1: Representative NMR Data for this compound and Related Structures

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H Varies Singlet Thiazole ring CH
¹H Varies Singlet Thiazole-CH₃
¹H Varies Singlet Acetamide-CH₃
¹H Varies Broad Singlet NH
¹³C ~169.3 - Thiazole C2
¹³C ~148.7 - Thiazole C4
¹³C ~100.8 - Thiazole C5
¹³C Varies - Carbonyl (C=O)
¹³C Varies - Thiazole-CH₃
¹³C Varies - Acetamide-CH₃

Note: Specific chemical shift values can vary depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key structural features. A prominent absorption is typically observed for the amide N-H stretching vibration. Another key feature is the strong absorption band corresponding to the carbonyl (C=O) group of the acetamide, which is usually found in the range of 1689-1627 cm⁻¹. Additionally, C-H stretching vibrations from the methyl groups and the thiazole ring, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring, will be present in the spectrum. The analysis of these bands provides corroborative evidence for the compound's structure. For 2-amino-4-methylthiazole, a related compound, bands were observed at 3443.5, 2160, 1373.5, 1375.5, and 865.0 cm⁻¹ in an argon matrix. mdpi.com

Table 2: Typical IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Description
N-H (Amide) ~3329 Stretching vibration
C-H (Aromatic/Aliphatic) ~3039, 2927, 2850 Stretching vibrations
C=O (Amide I) ~1689 Carbonyl stretching
C=N (Thiazole) Varies Stretching vibration
C-S (Thiazole) Varies Stretching vibration

Note: The exact positions of IR bands can be influenced by the sample preparation method (e.g., KBr pellet, thin film).

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₆H₈N₂OS, giving it a molecular weight of approximately 156.21 g/mol . nih.gov In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z value corresponding to this molecular weight.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. nih.gov This technique is particularly useful for identifying and characterizing compounds in complex mixtures. In an LC-MS/MS experiment, the parent ion (the molecular ion of this compound) is selected and subjected to fragmentation. The resulting fragment ions provide a "fingerprint" that can be used to confirm the structure of the molecule. The fragmentation pattern would likely involve cleavage of the amide bond and fragmentation of the thiazole ring.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₆H₈N₂OS), elemental analysis would be performed to experimentally determine the percentage of carbon, hydrogen, nitrogen, and sulfur. sigmaaldrich.com The experimentally determined percentages are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C₆H₈N₂OS)

Element Percentage (%)
Carbon (C) 46.13
Hydrogen (H) 5.16
Nitrogen (N) 17.93
Oxygen (O) 10.24
Sulfur (S) 20.53

Chromatographic Techniques for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are widely used to assess the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient separation technique that can be used to determine the purity of this compound. nih.gov A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound travels through a column packed with a stationary phase, and its retention time is recorded. A pure compound will ideally show a single, sharp peak in the chromatogram. The presence of additional peaks would indicate the presence of impurities.

Thin-Layer Chromatography (TLC): TLC is a simpler and faster chromatographic technique that is often used to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. rsc.org A small amount of the compound is spotted onto a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). As the solvent moves up the plate, it carries the compound with it at a rate that depends on its affinity for the stationary and mobile phases. The position of the spot after development is characterized by its retention factor (Rf) value. A single spot on the TLC plate is an indication of a relatively pure compound. rsc.org

Future Research Directions and Translational Perspectives for N 2 Methylthiazol 4 Yl Acetamide Derivatives

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of new derivatives of N-(2-Methylthiazol-4-yl)acetamide is a primary focus for enhancing therapeutic potential. The core strategy involves molecular hybridization, a technique that combines the thiazole (B1198619) acetamide (B32628) scaffold with other pharmacologically active moieties to create novel compounds with improved potency and selectivity. researchgate.net

Structure-activity relationship (SAR) studies are crucial in guiding the design of these next-generation analogues. acs.orgnih.gov By systematically modifying different parts of the molecule and evaluating the resulting changes in biological activity, researchers can identify key structural features that govern efficacy. For instance, the introduction of various substituents on the phenyl ring of related thiazole derivatives has been shown to significantly influence their cytotoxic activity against cancer cell lines. sid.ir

A key area of exploration is the synthesis of chalcone-thiazole-acetamide hybrids. Inspired by the tubulin polymerization inhibitory activity of natural products like Combretastatin (B1194345) A4, researchers are replacing certain structural elements with a chalcone (B49325) moiety. nih.gov This approach aims to enhance binding to the colchicine (B1669291) binding site on tubulin, a critical target in cancer therapy. nih.gov The thiazole-2-acetamide linker plays a crucial role in these new designs, connecting the different components of the hybrid molecule. nih.gov

The synthesis of these novel derivatives often involves multi-step reaction sequences. A common starting point is the synthesis of a 2-chloro-N-[4-(2-methyl-4-thiazolyl)phenyl]acetamide intermediate, which can then be reacted with various mercapto-(benz)azole derivatives to yield the final products. tandfonline.com Detailed characterization using techniques such as IR, ¹H NMR, and mass spectrometry is essential to confirm the structures of these new compounds. tandfonline.com

Interactive Data Table: Synthesis and Characterization of this compound Derivatives

Compound NameSynthetic MethodKey Characterization DataReference
2-[(Benzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideReaction of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide with 2-mercaptobenzoxazole.m.p. 148 °C; MS [M + 1]⁺: m/z 382 tandfonline.com
2-[(5-Chlorobenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideReaction of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide with 5-chloro-2-mercaptobenzoxazole.m.p. 129 °C; MS [M + 1]⁺: m/z 416.5 tandfonline.com
2-[(Benzothiazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamideReaction of 2-chloro-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide with 2-mercaptobenzothiazole.m.p. 130 °C tandfonline.com

Exploration of Novel Biological Targets and Therapeutic Areas

While much of the initial research on this compound derivatives has focused on their anticancer properties, there is significant potential for these compounds in other therapeutic areas. The thiazole ring is a versatile scaffold found in a wide range of biologically active molecules, including antimicrobial, anti-inflammatory, and antiviral agents.

Future research will involve screening new analogues against a broader range of biological targets. For example, derivatives could be evaluated for their activity against various bacterial and fungal strains, as has been done for other novel thiazole compounds. nih.gov The discovery of 2-aminothiazole (B372263) derivatives with activity against Mycobacterium tuberculosis highlights the potential for this class of compounds in treating infectious diseases. nih.gov

In the context of cancer, research is expanding to explore mechanisms beyond tubulin polymerization inhibition. Some thiazole derivatives have been shown to induce apoptosis through the activation of caspases and to generate reactive oxygen species (ROS) in cancer cells. sid.ir Further studies will likely investigate other potential targets within cancer cell signaling pathways, such as protein kinases and enzymes involved in DNA replication and repair. nih.gov The development of bifunctional thiazole compounds with an amidic linker has already shown a broad spectrum of anticancer effects, suggesting that targeting multiple pathways may be a fruitful strategy. nih.gov

Advanced Mechanistic Elucidation Studies

A deeper understanding of how this compound derivatives exert their biological effects is crucial for their further development. Advanced mechanistic studies will move beyond initial activity screens to probe the specific molecular interactions that underpin their efficacy.

For derivatives that show promise as anticancer agents, detailed investigations into their effects on the cell cycle and apoptosis will be essential. Techniques such as flow cytometry can be used to determine at which stage of the cell cycle the compounds exert their effects. Furthermore, assays for caspase activation, mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2 can provide a more complete picture of the apoptotic pathways involved. sid.irnih.gov

Molecular docking studies will continue to be a valuable tool for visualizing the binding of these compounds to their protein targets. nih.govnih.gov These computational models can help to explain the structure-activity relationships observed in experimental studies and guide the design of new analogues with improved binding affinity. For instance, docking studies have been used to show how thiazole derivatives bind to the colchicine binding site of tubulin, highlighting the importance of specific hydrophobic and hydrogen bonding interactions. nih.gov The sulfur atom of the thiazole ring itself can participate in σ-hole bonding, a type of noncovalent interaction that is increasingly being recognized as important in rational drug design. nih.gov

Development of Targeted Delivery Systems (Conceptual Research)

A significant challenge in drug development is ensuring that the active compound reaches its intended site of action in the body with minimal off-target effects. The development of targeted drug delivery systems for this compound derivatives represents a promising, albeit conceptual at this stage, area of research. researchgate.net

One conceptual approach involves encapsulating the active compound within nanoparticles. Gold nanoparticles, for example, can be functionalized with targeting ligands, such as aptamers, that specifically bind to receptors overexpressed on the surface of cancer cells. nih.gov This could potentially increase the concentration of the drug at the tumor site while reducing systemic toxicity. The release of the drug from the nanoparticles could be triggered by the specific pH environment of the tumor or other physiological cues. nih.gov

Another strategy could involve the use of pH-sensitive liposomes or polymer-based systems that release their cargo in response to the acidic microenvironment characteristic of many tumors. researchgate.net These targeted delivery systems could also improve the solubility and bioavailability of poorly water-soluble derivatives, a common challenge in drug development. nih.gov While the application of these technologies to this compound derivatives is still in the conceptual phase, they represent an exciting avenue for future translational research.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in modern drug discovery. These technologies can be applied to the development of this compound derivatives in several ways.

Quantitative Structure-Activity Relationship (QSAR) modeling, enhanced by machine learning algorithms, can be used to predict the biological activity of novel compounds based on their chemical structure. nih.gov By training a model on a dataset of existing thiazole derivatives with known activities, researchers can identify the key molecular descriptors that correlate with potency and selectivity. nih.gov This can help to prioritize which new analogues to synthesize and test, saving time and resources. For instance, a QSAR model was developed for a series of thiazole derivatives to predict their inhibitory activity against the estrogen receptor, demonstrating the utility of this approach for anticancer drug discovery. nih.gov

Machine learning models can also be used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of new compounds. This allows for the early identification of candidates with unfavorable drug-like properties, reducing the likelihood of late-stage failures in the drug development pipeline. nih.gov By integrating AI and ML into the design-synthesis-test-analyze cycle, the development of next-generation this compound derivatives can be significantly accelerated.

Q & A

Q. What are the common synthetic routes for preparing N-(2-Methylthiazol-4-yl)acetamide and its derivatives?

this compound derivatives are typically synthesized via N-acylation of thiazole-containing amines. For example, chloroacetyl chloride or ethyl chloroacetate is reacted with 2-amino-4-methylthiazole in the presence of a base (e.g., triethylamine) under reflux conditions. Solvent systems like toluene:water (8:2) or THF are used, with reaction progress monitored by TLC (hexane:ethyl acetate, 9:1) . Post-reaction, products are isolated via crystallization (ethanol) or extraction (ethyl acetate) and purified via recrystallization.

Q. How are structural and purity assessments conducted for this compound derivatives?

Characterization relies on spectroscopic methods:

  • IR spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
  • NMR (¹H/¹³C) confirms substituent positions, such as methyl groups on the thiazole ring (δ ~2.5 ppm for CH₃ in ¹H NMR) .
  • Mass spectrometry verifies molecular ion peaks and fragmentation patterns.
  • Elemental analysis ensures purity by matching calculated and observed C/H/N/S percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance reactivity in N-acylation .
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates reactions under ultrasonication, reducing time from hours to minutes .
  • Temperature control : Reflux in toluene:water minimizes side reactions (e.g., azide decomposition in azidoacetamide syntheses) .
  • Stoichiometry : Excess sodium azide (1.5 eq.) ensures complete substitution in azide-containing intermediates .

Q. What strategies resolve contradictions in bioactivity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) may arise from:

  • Assay variability : Standardize protocols (e.g., Ellman’s method for acetylcholinesterase inhibition) and control enzyme batch-to-batch differences .
  • Structural modifications : Compare substituent effects; e.g., piperazine-linked derivatives show higher AChE inhibition (IC₅₀ = 0.011 mM) versus unmodified analogs (IC₅₀ = 6.34–8.42 mM) .
  • Solubility factors : Use DMSO/water co-solvents to ensure compound dissolution in bioassays .

Q. How are computational methods applied to predict the bioactivity of novel this compound analogs?

In silico approaches include:

  • Molecular docking : Predict binding affinities to target proteins (e.g., acetylcholinesterase active site) using software like AutoDock .
  • QSAR modeling : Correlate substituent electronic properties (e.g., Hammett σ constants) with bioactivity trends .
  • ADMET profiling : Assess pharmacokinetics (e.g., LogP for membrane permeability) via tools like SwissADME .

Methodological Challenges and Solutions

Q. How to address low reproducibility in synthesizing this compound intermediates?

Common issues and fixes:

  • Impurity in maleimide intermediates : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Byproduct formation : Monitor reaction progress with TLC at 30-minute intervals and quench reactions promptly .
  • Moisture sensitivity : Use anhydrous solvents and inert atmospheres for sulfonamide coupling steps .

Q. What analytical techniques differentiate regioisomers in this compound derivatives?

  • NOESY NMR : Detects spatial proximity between thiazole methyl groups and adjacent protons .
  • X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., nitro group torsion angles in related acetamides) .
  • High-resolution MS : Distinguishes isomers with identical molecular formulas but distinct fragmentation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.